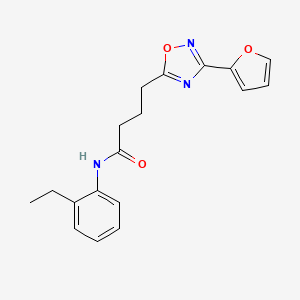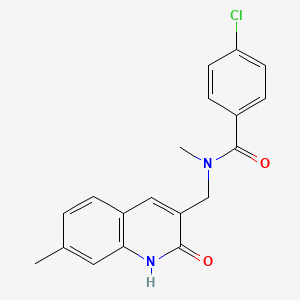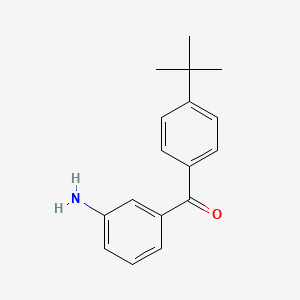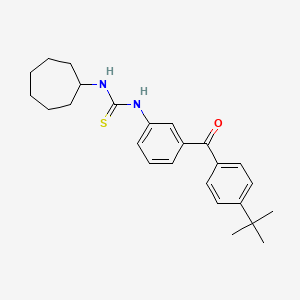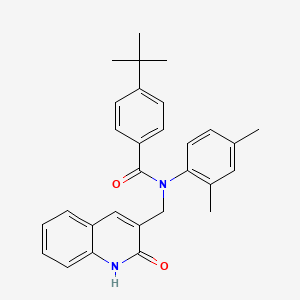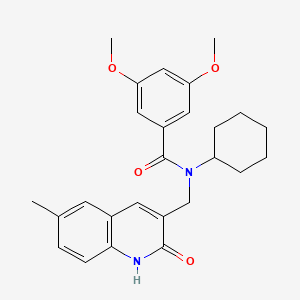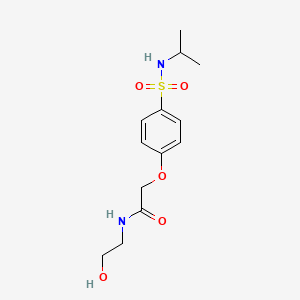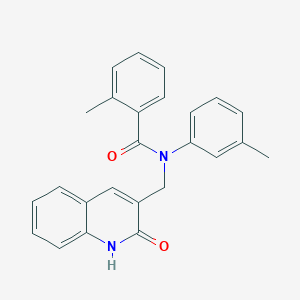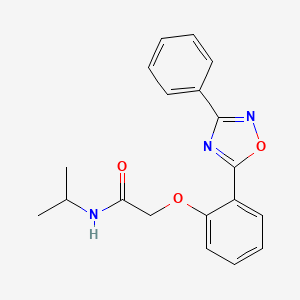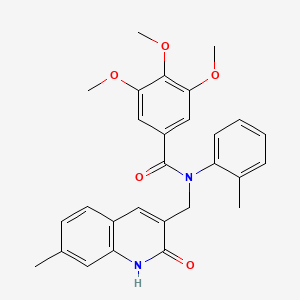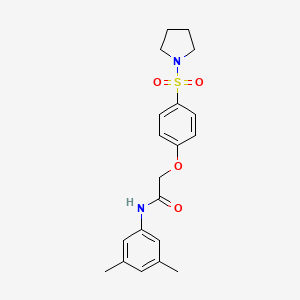
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBT2, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. This compound is a member of a class of molecules called metal protein attenuating compounds (MPACs) that have been designed to specifically target and modulate metal ions involved in protein misfolding and aggregation in neurodegenerative diseases.
Wirkmechanismus
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide exerts its therapeutic effects by targeting metal ions, particularly copper and zinc, that are involved in protein misfolding and aggregation in neurodegenerative diseases. The compound has been shown to inhibit the formation of toxic protein aggregates and promote the clearance of existing aggregates by enhancing cellular metal ion homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing amyloid-beta and tau protein levels in Alzheimer's disease models, improving motor function in Parkinson's disease models, and reducing mutant huntingtin protein aggregation in Huntington's disease models. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has several advantages for lab experiments, including its ability to specifically target metal ions involved in protein misfolding and aggregation, its high potency and selectivity, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide and related MPACs, including:
1. Further characterization of the compound's mechanism of action and its effects on metal ion homeostasis in neurodegenerative diseases.
2. Development of more potent and selective MPACs that can target specific metal ions involved in protein misfolding and aggregation.
3. Investigation of the potential therapeutic applications of MPACs in other diseases that involve protein misfolding and aggregation, such as type 2 diabetes and prion diseases.
4. Clinical trials to assess the safety and efficacy of this compound and related MPACs in patients with neurodegenerative diseases.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential clinical applications.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. This intermediate is then reacted with formaldehyde and propylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to modulate metal ion homeostasis and reduce protein misfolding and aggregation, which are key pathological features of these diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-9-20(18(22)12(2)3)11-15-10-14-8-6-7-13(4)16(14)19-17(15)21/h6-8,10,12H,5,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZFHPYFJQMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

